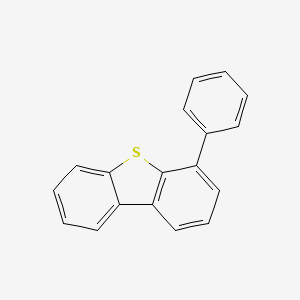

4-Phenyldibenzothiophene

説明

The Significance of Dibenzothiophene (B1670422) Scaffolds in Modern Chemical Research

Dibenzothiophene (DBT) and its derivatives are a cornerstone in several areas of chemical research, primarily due to their unique structural and electronic properties. The DBT scaffold consists of a central, electron-rich thiophene (B33073) ring fused to two benzene (B151609) rings, creating a rigid, planar, and highly conjugated system.

Historically, much of the interest in DBT stems from its presence in fossil fuels like crude oil. researchtrends.net As an organosulfur compound, its removal is a critical step in the refining process known as hydrodesulfurization to prevent the release of sulfur oxides, which contribute to acid rain. researchtrends.net This has driven extensive research into catalytic and extraction methods for its removal. researchgate.netacs.org

In the realm of materials science, the DBT scaffold is a highly valued building block for organic electronic materials. numberanalytics.comsci-hub.se Its rigid planarity facilitates intermolecular interactions and efficient charge migration, which are crucial for applications in:

Organic Field-Effect Transistors (OFETs): The stability and charge-carrying potential of the DBT core make it an excellent candidate for semiconductor materials in OFETs. rsc.org

Organic Light-Emitting Diodes (OLEDs): DBT derivatives are widely used as host materials in OLEDs due to their high thermal stability and wide energy gap. sci-hub.senoctiluca.eu

Organic Photovoltaics (OPVs): The electron-donating nature and structural stability of DBT make it a promising component in the design of new materials for solar cells. sci-hub.se

Compared to other aromatic systems like carbazole (B46965) or fluorene, dibenzothiophene possesses a lower Highest Occupied Molecular Orbital (HOMO) energy level, which contributes to its enhanced stability. sci-hub.se The ease with which the DBT ring can be derivatized allows for the fine-tuning of its photophysical and electrochemical properties, making it a versatile platform for creating novel functional materials. sci-hub.seresearchgate.net

Positioning 4-Phenyldibenzothiophene (B28480) within Arylated Heterocyclic Systems

This compound belongs to the class of arylated heterocyclic compounds, which are molecules containing a heterocyclic ring system directly bonded to one or more aryl (aromatic) groups. benthamdirect.com The introduction of aryl substituents is a powerful strategy in medicinal chemistry and materials science to modulate a molecule's properties. rsc.org

The addition of a phenyl group at the 4-position of the dibenzothiophene core specifically imparts several key characteristics to 4-PDBT:

Enhanced Thermal and Morphological Stability: The bulky phenyl group increases the molecule's steric hindrance. This can disrupt intermolecular packing, which in turn raises the glass transition temperature (Tg) and improves the morphological stability of thin films, a critical factor for the longevity and performance of electronic devices like OLEDs.

Tuning of Electronic Properties: Arylation significantly influences the electronic landscape of the parent heterocycle. The phenyl group in 4-PDBT extends the π-conjugated system, which can alter the HOMO and LUMO energy levels. nih.gov This modification is crucial for optimizing charge injection/transport and for achieving desired emission colors in OLEDs.

High Triplet Energy: In the context of OLEDs, particularly those using Thermally Activated Delayed Fluorescence (TADF) or phosphorescence, a high triplet energy (E_T) in the host material is essential to prevent energy loss from the light-emitting dopant. The rigid, twisted structure created by the phenyl substituent helps to maintain a high triplet energy, making 4-PDBT and its derivatives effective host materials for blue-emitting OLEDs. frontiersin.orgnih.gov

Compared to its parent compound, dibenzothiophene, 4-PDBT exhibits distinct properties that make it more suitable for advanced material applications. While DBT itself is a stable and useful scaffold, the strategic addition of the phenyl group in 4-PDBT provides the necessary steric and electronic modifications for high-performance organic electronics. acs.org

Table 1: Comparison of General Properties

| Property | Dibenzothiophene (Parent) | This compound | Significance of Phenyl Group |

| Molecular Structure | Planar, fused three-ring system | Phenyl group attached at 4-position | Increases steric bulk, creates a more 3D structure |

| Thermal Stability | Good | Excellent | Enhances glass transition and decomposition temperatures |

| Solubility | Moderate in organic solvents | Generally improved | Facilitates solution-based processing |

| Triplet Energy (E_T) | Moderately high | High | Crucial for hosting blue phosphorescent and TADF emitters |

Current Research Landscape and Future Directions for this compound Studies

Current research on this compound is heavily concentrated in the field of materials science, particularly for its application in OLEDs. Scientists are leveraging its high thermal stability and high triplet energy to use it as a host material for TADF emitters. noctiluca.eu TADF-OLEDs represent a third generation of lighting technology that can theoretically achieve 100% internal quantum efficiency without relying on expensive and rare metals like iridium or platinum found in phosphorescent OLEDs. The performance of 4-PDBT as a host is often benchmarked against other host materials to optimize device efficiency, color purity, and operational lifetime.

Beyond its role as a host, derivatives of 4-PDBT are being explored for their own emissive properties. By attaching various functional groups to the this compound scaffold, researchers can create new compounds with aggregation-induced emission (AIE) characteristics, which are highly fluorescent in the aggregated or solid state. nih.gov

Future research directions for this compound and its derivatives are expected to branch into several key areas:

Development of Novel TADF Emitters and Hosts: Synthesizing new, more complex derivatives by modifying the phenyl group or other positions on the DBT core to further tune photophysical properties and improve device performance.

Applications in Other Electronic Devices: Exploring the utility of 4-PDBT-based materials in other organic electronics, such as OFETs and organic solar cells, leveraging their inherent stability and charge-transport properties. rsc.org

Photocatalysis and Sensing: Investigating the photochemical properties of 4-PDBT, such as its ability to generate reactive oxygen species upon UV irradiation, for potential applications in photodynamic therapy or as a component in chemical sensors. nih.gov

Advanced Functional Materials: Incorporating the 4-PDBT motif into larger, multi-functional molecules and polymers to create "smart" materials that respond to external stimuli like light or heat. cas.org

The continued exploration of synthesis methods, such as direct arylation, will enable the creation of a wider library of polysubstituted dibenzothiophenes, opening doors to new discoveries and applications in diverse scientific fields. rsc.orgazolifesciences.com

Table 2: Key Research Findings on this compound and Derivatives

| Research Area | Finding | Significance |

| OLED Host Material | Exhibits high thermal stability (Td > 400 °C) and high triplet energy. | Enables efficient and stable blue phosphorescent and TADF OLEDs. noctiluca.euacs.org |

| Aggregation-Induced Emission (AIE) | Derivatives show strong fluorescence in the solid state. | Potential for use in solid-state lighting and sensing applications. nih.gov |

| Photochemistry | Can generate reactive oxygen species (ROS) under UV irradiation. | Useful for studying oxidative stress and potential photochemical applications. |

Structure

3D Structure

特性

IUPAC Name |

4-phenyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCNAHBDZUYGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2SC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423764 | |

| Record name | 4-Phenyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104601-39-0 | |

| Record name | 4-Phenyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenyldibenzothiophene and Its Structural Analogues

Conventional Approaches to Dibenzothiophene (B1670422) Ring Systems

Traditional methods for constructing the dibenzothiophene ring system have historically relied on intramolecular cyclization reactions, primarily involving electrophilic or nucleophilic aromatic substitution pathways.

Aromatic electrophilic substitution (SEAr) represents a classical approach to forming the thiophene (B33073) ring fused between two phenyl groups. These reactions typically involve the generation of a highly reactive electrophilic sulfur species that triggers intramolecular cyclization. For instance, the reaction of biphenyl (B1667301) with sulfur in the presence of a Lewis acid like aluminum chloride has been a long-standing method for producing the parent dibenzothiophene. chemicalbook.com

More refined SEAr strategies involve the cyclization of biaryl sulfoxides. The activation of a sulfoxide (B87167) with a strong acid anhydride (B1165640), such as trifluoromethanesulfonic anhydride (Tf₂O), generates a potent electrophilic intermediate. This intermediate then undergoes an intramolecular SEAr reaction to furnish the dibenzothiophene ring system, often in the form of a sulfonium (B1226848) salt or, after workup, a dibenzothiophene S-oxide. nih.govrsc.org Recent studies have shown that this method can be used to prepare a diverse range of functionalized dibenzothiophene S-oxides from 2-bromoaryl sulfinate esters after an initial Suzuki-Miyaura coupling. rsc.orgrsc.org

Table 1: Examples of Dibenzothiophene Synthesis via SEAr Pathways

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Biphenylyl sulfoxide | Trifluoromethanesulfonic anhydride, 2-chloropyridine | Dibenzothiophenium triflate | 95 | nih.gov |

| Methyl 2-phenylbenzenesulfinate | Trifluoromethanesulfonic anhydride | Dibenzothiophene S-oxide | 91 | rsc.org |

| Biphenyl | Sulfur, Aluminum Chloride | Dibenzothiophene | 79 | chemicalbook.com |

This table presents selected examples of dibenzothiophene synthesis using aromatic electrophilic substitution pathways, highlighting the reagents and resulting yields.

Aromatic nucleophilic substitution (SNAr) provides an alternative pathway for dibenzothiophene synthesis. In this approach, a nucleophilic sulfur species attacks an activated aryl halide or a related substrate in an intramolecular fashion. A notable example involves a thiolate-initiated, transition-metal-free method where 2,2'-bis(methylthio)-1,1'-biaryl derivatives undergo cyclization. organic-chemistry.org This reaction proceeds through the cleavage of two carbon-sulfur bonds and is promoted by a thiolate anion, with DFT calculations supporting a concerted nucleophilic aromatic substitution (CSNAr) mechanism. organic-chemistry.org

Furthermore, SNAr reactions are crucial for modifying pre-formed dibenzothiophene structures. For instance, the fluoride (B91410) in a fluorinated dibenzothiophenium salt can be activated towards nucleophilic substitution due to the strong electron-withdrawing effect of the sulfonium group, allowing for the introduction of various nucleophiles. nih.gov

Table 2: Examples of Dibenzothiophene Synthesis via SNAr Pathways

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,2'-Bis(methylthio)-1,1'-biphenyl | Sodium thiomethoxide (NaSMe), DMF | Dibenzothiophene | 87 | organic-chemistry.org |

| 5-(4-Fluorophenyl)dibenzothiophenium triflate | Aniline | 5-(4-Anilinophenyl)dibenzothiophenium triflate | 89 | nih.gov |

This table showcases examples of dibenzothiophene synthesis utilizing aromatic nucleophilic substitution reactions, detailing the specific conditions and outcomes.

Transition-Metal-Catalyzed C-H Functionalization for Dibenzothiophene Construction

In recent decades, transition-metal-catalyzed C-H activation has become a powerful and step-economic tool for synthesizing complex aromatic systems, including dibenzothiophenes. springerprofessional.desioc-journal.cnhilarispublisher.comnih.gov These methods often offer higher efficiency and broader substrate scope compared to conventional approaches.

Palladium catalysts are highly effective in mediating the intramolecular coupling of an aryl C-H bond with an aryl C-Br bond. This strategy typically involves the cyclization of a 2-bromo-2'-thio-biphenyl derivative or a similar precursor. The reaction is believed to proceed through an oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by an intramolecular C-H activation/arylation step and reductive elimination to afford the dibenzothiophene product. This approach has been independently reported by several research groups as a straightforward method for constructing the dibenzothiophene skeleton. acs.org

Table 3: Palladium-Catalyzed Intramolecular C-H/C-Br Coupling for Dibenzothiophene Synthesis

| Starting Material | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-2'-(methylthio)biphenyl | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ / DMF | 4-Methyldibenzothiophene (B47821) | 85 | acs.org |

This table provides examples of palladium-catalyzed intramolecular C-H/C-Br couplings for the synthesis of dibenzothiophene derivatives.

Dehydrogenative cyclization reactions represent a highly atom-economical approach to dibenzothiophene synthesis, as they form the desired ring system through the formal loss of a hydrogen molecule, avoiding the need for pre-functionalized starting materials like aryl halides.

C-H/S-H Coupling: This method involves the intramolecular coupling of a C-H bond with an S-H bond of a biarylthiol. acs.org Palladium and other transition metals can catalyze this transformation, often in the presence of an oxidant to regenerate the active catalyst. Electrochemical methods have also been developed, using an electrogenerated halogen species like [Br+] to promote the C-S bond formation without the need for transition metals. acs.org

C-H/C-H Coupling: The direct intramolecular coupling of two C-H bonds on a diaryl sulfide (B99878) is another powerful strategy. researchgate.net This reaction is typically catalyzed by a palladium(II) species, which facilitates a double C-H bond cleavage to form a key palladacycle intermediate. mdpi.com Subsequent reductive elimination yields the dibenzothiophene product and a Pd(0) species, which is then re-oxidized to complete the catalytic cycle. Oxidants such as silver acetate (B1210297) (AgOAc) or molecular oxygen are commonly employed. researchgate.netmdpi.com

Table 4: Dehydrogenative Cyclization for Dibenzothiophene Synthesis

| Reaction Type | Starting Material | Catalyst/Oxidant | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| C-H/S-H | [1,1'-Biphenyl]-2-thiol | Bu₄NBr (Electrochemical) | Dibenzothiophene | 91 | acs.org |

| C-H/C-H | Diphenyl sulfide | Pd(OAc)₂ / AgOAc | Dibenzothiophene | 75 | researchgate.net |

This table summarizes examples of dehydrogenative cyclization reactions for synthesizing dibenzothiophenes, categorizing them by the type of bond coupling.

A mechanistically distinct approach involves the palladium(II)-catalyzed cleavage of a C-S bond and a C-H bond in diaryl thioethers. nih.gov Unlike methods that require an external oxidant, this catalytic C-H/C-S coupling strategy can proceed without one. The reaction is believed to involve the formation of a sulfonium intermediate. researchgate.net This process is particularly valuable for its unique mechanism, where the product-forming step is an oxidative addition rather than a reductive elimination, and its applicability to the synthesis of complex π-systems without the need for reactive functional groups like C-X or S-H. nih.gov

Table 5: C-H/C-S Coupling of Thioethers for Dibenzothiophene Synthesis

| Starting Material | Catalyst/Additive | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenyl 2-(methylthio)phenyl sulfide | Pd(OAc)₂ / 2,6-Dimethylbenzoic acid | Toluene | Dibenzothiophene | 88 | nih.govresearchgate.net |

| 4-Methoxyphenyl 2-(methylthio)phenyl sulfide | Pd(OAc)₂ / 2,6-Dimethylbenzoic acid | Toluene | 2-Methoxydibenzothiophene | 76 | nih.gov |

This table details the synthesis of dibenzothiophenes through palladium-catalyzed C-H/C-S coupling of diaryl thioethers.

Transition-Metal-Free Synthetic Protocols

In recent years, significant efforts have been directed toward developing synthetic routes to dibenzothiophenes that avoid the use of expensive and potentially toxic transition metals. chemistryviews.orgrsc.org These methods often offer improved atom economy and more environmentally benign reaction conditions. chemistryviews.orgbeilstein-journals.org

Electrochemical synthesis has emerged as a powerful and sustainable tool for constructing C-S bonds to form the dibenzothiophene framework. acs.org This approach circumvents the need for chemical oxidants and transition-metal catalysts. chemistryviews.org

A notable method involves the electrochemical oxidation of bis(biaryl) disulfides. acs.org Researchers have demonstrated that in the presence of tetrabutylammonium (B224687) bromide (Bu₄NBr) as a halogen mediator, various bis(biaryl) disulfides can be efficiently converted into their corresponding dibenzothiophene derivatives. acs.orgsunderland.ac.uk The reaction is typically performed at an elevated temperature (e.g., 100 °C) in an undivided electrochemical cell using platinum electrodes. chemistryviews.org The proposed mechanism suggests that the bromide ion is oxidized to a [Br⁺]-type species, which activates the disulfide. This is followed by an intramolecular nucleophilic attack of an arene ring onto the sulfur atom, leading to cyclization and subsequent deprotonation to yield the dibenzothiophene product. chemistryviews.org A variety of substituted dibenzothiophenes have been synthesized using this method, with yields ranging from moderate to high. acs.org

Another electrochemical approach involves the denitrogenative and dehydrogenative intramolecular cyclization of biaryl sulfonyl hydrazides to form dibenzothiophene S,S-dioxides. okayama-u.ac.jp This reaction proceeds under mild conditions and is believed to occur via the generation of a sulfonyl radical or cation intermediate. okayama-u.ac.jp

Table 1: Electrochemical Synthesis of Dibenzothiophene Derivatives from Bis(biaryl) Disulfides Reaction conditions: Substrate (0.2 mmol), Bu₄NBr (0.4 mmol), LiClO₄ (0.2 mmol), H₂O (1.0 mmol) in CH₃NO₂ (4.0 mL), Pt plate electrodes, constant current (10 mA), 100 °C, undivided cell.

| Starting Bis(biaryl) Disulfide | Product | Yield (%) |

| Di([1,1'-biphenyl]-2-yl) disulfide | Dibenzothiophene | 82 |

| Bis(4-methoxy-[1,1'-biphenyl]-2-yl) disulfide | 2-Methoxydibenzothiophene | 86 |

| Bis(4-fluoro-[1,1'-biphenyl]-2-yl) disulfide | 2-Fluorodibenzothiophene | 75 |

| Bis(3-methyl-[1,1'-biphenyl]-2-yl) disulfide | 1-Methyldibenzothiophene | 71 |

This table is based on data presented in research by Mitsudo, Suga, and colleagues. chemistryviews.org

Beyond electrochemical methods, halogen species can directly mediate the intramolecular formation of C-S bonds without transition metals. A prime example is the iodine-mediated cyclization of 2-biarylyl disulfides to afford dibenzothiophenes. sioc-journal.cn This protocol uses inexpensive and environmentally friendly molecular iodine (I₂) as the oxidant. sioc-journal.cn The reaction mechanism is thought to involve the oxidative cleavage of the disulfide's S-S bond by iodine to form an aryl S-I intermediate. A subsequent intramolecular electrophilic aromatic substitution reaction leads to the cyclized product. sioc-journal.cn This method shows good tolerance for various substituents on the biphenyl ring, although electron-withdrawing groups may result in lower yields. sioc-journal.cn

The dibenzothiophene core can also be assembled through cyclization reactions promoted by acids, bases, or other non-metallic reagents.

Acid-Promoted Cyclizations: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have been shown to effectively promote the intramolecular annulation of appropriately designed precursors. researchgate.netthieme-connect.com One such strategy involves the cyclization of a triazene (B1217601) bearing a methylthio group. thieme-connect.com This acid-mediated ring closure of a biphenyl system with a sulfoxide substituent at the ortho position is another effective route to unsymmetrical dibenzothiophenes. researchgate.net

Base-Promoted Cyclizations: Base-promoted or base-mediated reactions provide another transition-metal-free pathway. sioc-journal.cn For instance, a tandem base-mediated condensation of o-iodoarylacetonitriles with aryldithioesters, followed by an intramolecular C-S bond formation, yields diversely substituted benzothiophenes. organic-chemistry.org While this example leads to a related benzothiophene (B83047) structure, the principle of base-promoted intramolecular C-S bond formation is a key strategy in sulfur heterocycle synthesis. organic-chemistry.orgbeilstein-journals.org

Regioselective Functionalization and Arylation at the Dibenzothiophene Core

Once the dibenzothiophene skeleton is formed, the introduction of a phenyl group at the C4 position is required to synthesize 4-phenyldibenzothiophene (B28480). This is achieved through regioselective functionalization reactions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.org In the case of dibenzothiophene, the positions ortho to the sulfur atom (C4 and C6) are acidic and can be deprotonated using a strong base. thieme-connect.comresearchgate.net The lithiation of dibenzothiophene with butyllithium (B86547) (BuLi), often in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive, efficiently generates 4-lithiodibenzothiophene. researchgate.netresearchgate.net This lithiated intermediate can then be trapped (quenched) with a suitable electrophile to introduce a functional group at the C4 position. To synthesize this compound via this route, the 4-lithiodibenzothiophene intermediate would need to react with an electrophilic source of a phenyl group.

A more advanced strategy utilizes a directing group. The sulfoxide group in dibenzothiophene-S-oxide (DBTO) can act as a traceless directing group to achieve C-H functionalization at the C4 and C6 positions. researchgate.netrsc.org This allows for the introduction of various functionalities without the need to pre-functionalize the carbon skeleton. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly for biaryl synthesis. researchgate.netrsc.org This reaction is central to synthesizing this compound from a functionalized dibenzothiophene precursor.

The typical approach involves the palladium-catalyzed coupling of a 4-halodibenzothiophene (e.g., 4-bromodibenzothiophene) with phenylboronic acid, or conversely, the coupling of 4-dibenzothiopheneboronic acid with a halobenzene.

A sophisticated one-pot method has been developed for the synthesis of 4-aromatic substituted dibenzothiophenes starting from dibenzothiophene-5-oxide (DBTO). rsc.org This process involves a sulfoxide-directed C-H metalation and boration at the C4 position. The resulting boronate ester is then subjected to a Suzuki coupling with an aryl halide in the same pot, after the reduction of the sulfoxide back to the sulfide. This cascade reaction provides a highly efficient route to a variety of 4-aryldibenzothiophenes. rsc.org

Table 2: One-Pot Synthesis of 4-Aryl-dibenzothiophenes via Sulfoxide-Directed Boration and Suzuki Coupling The process involves the reaction of a dibenzothiophene-5-oxide derivative with a borylating agent, followed by reduction and Suzuki coupling with an aryl bromide.

| Dibenzothiophene-5-oxide | Aryl Bromide | Product | Yield (%) |

| DBTO | 1-Bromo-4-tert-butylbenzene | 4-(4-tert-Butylphenyl)dibenzothiophene | 78 |

| DBTO | 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)dibenzothiophene | 75 |

| DBTO | 2-Bromopyridine | 4-(Pyridin-2-yl)dibenzothiophene | 71 |

| 2,8-di-tert-butyl-DBTO | Bromobenzene | 4-Phenyl-2,8-di-tert-butyldibenzothiophene | 82 |

This table is based on data presented in research on the one-pot synthesis of DBT-based heterobiaryls. rsc.org

Synthetic Strategies for Dibenzothiophene S-Oxides and Related Precursors

Dibenzothiophene S-oxides are significant precursors in the synthesis of functionalized dibenzothiophenes. rsc.org Their preparation has traditionally involved the oxidation of a pre-formed dibenzothiophene ring. rsc.orgtus.ac.jp However, this method can be challenging, particularly when aiming for highly functionalized derivatives. rsc.orgtus.ac.jp

A common approach to synthesizing dibenzothiophene S-oxides is the oxidation of the corresponding dibenzothiophenes. kyushu-u.ac.jp The sulfur atom in dibenzothiophenes is less susceptible to oxidation compared to typical organic aryl sulfides. kyushu-u.ac.jp Despite this, various oxidation methods have been developed. Reagents such as m-chloroperoxybenzoic acid (mCPBA) are often employed. rsc.org The use of a Lewis acid like BF3 can facilitate the reaction at lower temperatures. kyushu-u.ac.jp Other reported oxidation systems include hydrogen peroxide with a titanium trichloride (B1173362) catalyst and iodosylbenzene diacetate. kyushu-u.ac.jp

More recent advancements have introduced more efficient and versatile two-step methods. One such notable strategy involves a Suzuki-Miyaura cross-coupling reaction of 2-bromoaryl sulfinate esters with arylboronic acids. This is followed by an intramolecular electrophilic cyclization of the resulting 2-biarylyl sulfinate ester, typically activated by triflic anhydride (Tf₂O), to yield a diverse range of dibenzothiophene S-oxides. rsc.orgtus.ac.jprsc.org This approach is advantageous as it allows for the synthesis of dibenzothiophene S-oxides with highly reactive functional groups, which is often difficult to achieve through conventional methods. tus.ac.jp

Another synthetic route starts from 2-[(trifluoromethyl)sulfinyl]biphenyl, which can be nitrated and subsequently hydrolyzed under basic conditions to form the corresponding dibenzothiophene S-oxide. kyushu-u.ac.jp Additionally, 5-(aryl)dibenzothiophenium salts can be prepared from the relatively inexpensive dibenzothiophene S-oxide and simple arenes, providing another pathway to functionalized derivatives. nih.gov

The table below summarizes various synthetic strategies for dibenzothiophene S-oxides.

| Starting Material(s) | Key Reagents/Reaction Type | Product | Reference(s) |

| Dibenzothiophene | m-Chloroperoxybenzoic acid (mCPBA) | Dibenzothiophene S-oxide | rsc.org |

| Dibenzothiophene | H₂O₂ / TiCl₃ | Dibenzothiophene S-oxide | kyushu-u.ac.jp |

| 2-Bromoaryl sulfinate esters, Arylboronic acids | Suzuki-Miyaura coupling, Electrophilic cyclization (Tf₂O) | Diverse Dibenzothiophene S-oxides | rsc.orgrsc.org |

| 2-[(Trifluoromethyl)sulfinyl]biphenyl | Nitration, Basic hydrolysis | Substituted Dibenzothiophene S-oxide | kyushu-u.ac.jp |

| Dibenzothiophene S-oxide, Arenes | Metal-free C-H sulfenylation | 5-(Aryl)dibenzothiophenium salts | nih.gov |

Exploration of Patent Literature for this compound Preparation

The patent literature provides valuable insights into the commercial preparation of this compound. A significant patented method describes a novel process for its preparation that can be conducted in a single pot until the formation of the thiophene ring. google.com

This patented synthesis is based on readily available starting materials: dihalobenzenes and phenyllithium (B1222949). google.comjustia.com The process is reported to potentially offer higher yields compared to methods that rely on starting with a pre-synthesized dibenzothiophene core. google.com The general steps involve the reaction of phenyllithium with a dihalobenzene to form an intermediate, which then undergoes cyclization to create the this compound structure.

Another patented approach involves the synthesis of (6-phenyldibenzo[b,d]thiophen-4-yl)boronic acid from this compound. chemicalbook.com In this process, this compound is reacted with n-butyllithium and then with trimethyl borate, followed by acidic workup to yield the boronic acid derivative. chemicalbook.com This indicates that this compound itself is a key intermediate in the synthesis of other complex molecules.

Further patents mention this compound as a component in materials for optical films and polarizing plates, underscoring its relevance in materials science. epo.orgcore.ac.uk These patents, while not always detailing the synthesis from scratch, often describe its incorporation into larger molecular structures for specific applications. For example, patents may cover organic light-emitting diode (OLED) devices that utilize compounds derived from a this compound core. googleapis.com

The following table highlights key patents related to the preparation and use of this compound.

| Patent Number/Reference | Key Aspect of the Invention | Starting Materials | Reference(s) |

| US9951037B2 / WO2016094135A1 | A one-pot method for the preparation of this compound. | Dihalobenzenes, Phenyllithium | google.comjustia.comjustia.com |

| ChemicalBook CB22933455 | Synthesis of (6-phenyldibenzo[b,d]thiophen-4-yl)boronic acid. | This compound, n-Butyllithium, Trimethyl borate | chemicalbook.com |

| EP2878637A1 | Use of this compound derivatives in optical films. | Not specified in abstract | epo.org |

| US10283731B2 | Use of phenyldibenzothiophene derivatives in organic electronic devices. | Not specified in abstract | googleapis.com |

Catalytic Applications of 4 Phenyldibenzothiophene Derived Ligands and Frameworks

The unique structural and electronic properties of 4-phenyldibenzothiophene (B28480) have led to its exploration in the development of advanced catalytic systems. Its derivatives have been successfully employed as ligands in transition metal catalysis and as key components in catalysts for deep desulfurization processes.

Applications of 4 Phenyldibenzothiophene in Materials Science and Organic Electronics

4-Phenyldibenzothiophene (B28480) as a Core Unit for Functional Materials

The dibenzothiophene (B1670422) moiety is a sulfur-containing heterocyclic system that offers distinct electronic characteristics and thermal stability. The addition of a phenyl group at the 4-position further modulates these properties, influencing intermolecular interactions and charge transport capabilities. This makes this compound and its derivatives attractive core units for a range of functional organic materials. dakenchem.com

The inherent photophysical properties of the this compound scaffold make it a candidate for integration into photoactive compounds. These compounds can interact with light to produce a specific chemical or physical change, a critical function in materials like photoresists. google.com The extended π-conjugated system of this compound is crucial for its optoelectronic performance. While direct integration into commercial dyes is a subject of ongoing research, its structural motifs are relevant to the development of organic sensitizers used in applications such as dye-sensitized solar cells, where efficient light harvesting is paramount. researchgate.net The electron-rich sulfur atom and the aromatic rings contribute to the molecule's ability to participate in charge transfer processes, a key feature for photoactive materials.

The field of conducting polymers has seen significant growth, with materials like polythiophene, polypyrrole, and polyaniline being developed for applications ranging from flexible displays to solar cells. kingston.ac.uknycu.edu.twmdpi.com These polymers combine the processability of plastics with the electronic properties of semiconductors. kingston.ac.uk The incorporation of rigid, aromatic structures, such as dibenzothiophene, into polymer backbones or as side-chains can influence the material's organization and electronic properties. kingston.ac.uk

Materials for Advanced Organic Electronic Devices

The development of organic electronics, including devices like transistors and diodes, relies on the synthesis of novel organic semiconductors that offer high performance, stability, and processability. nih.govnih.gov this compound serves as a foundational structure for creating materials tailored for these advanced applications.

A significant challenge in organic electronics, particularly for phosphorescent organic light-emitting diodes (OLEDs), is the development of host materials with high triplet energy levels. researchgate.netnih.gov The host material must have a higher triplet energy (T₁) than the phosphorescent emitter (dopant) to ensure efficient energy transfer from the host to the guest, preventing energy loss and maximizing device efficiency. nih.gov This is especially critical for achieving stable and efficient blue OLEDs. rsc.org

The this compound core is a key component in designing such hosts. Its rigid structure helps to achieve a high T₁ value. Researchers have synthesized various host materials incorporating dibenzofuran (B1670420) and dibenzothiophene moieties to achieve high triplet energies, often exceeding 3.0 eV. rsc.orgfrontiersin.orgnih.gov For instance, linking a donor group directly to a triazine acceptor core can yield materials with triplet energies above 3.0 eV, making them suitable hosts for blue thermally activated delayed fluorescence (TADF) emitters. frontiersin.orgnih.gov The strategic placement of phenyl groups can, however, sometimes lower the triplet energy, demonstrating the need for precise molecular design. frontiersin.orgnih.gov

Table 1: Triplet Energies of Selected Host Materials

| Host Material Class | Key Structural Units | Triplet Energy (T₁) | Reference |

|---|---|---|---|

| Dibenzofuran/Benzimidazole | Dibenzofuran, Pyridine, Benzimidazole | 2.96 - 3.06 eV | rsc.org |

| Acridine/Triazine | Acridine, Triazine | 3.07 eV | nih.gov |

| Carbazole (B46965)/Triazine | Carbazole, Triazine | 2.97 eV | nih.gov |

Organic field-effect transistors (OFETs) are fundamental components of flexible and low-cost electronics like display drivers and smart tags. nih.govwikipedia.org The performance of an OFET is largely determined by the organic semiconductor used as the active channel layer, with key metrics being carrier mobility and the on/off current ratio. nih.govresearchgate.net

Thiophene-based oligomers and polymers are extensively studied for OFET applications due to their excellent charge transport properties. nih.gov The rigid, π-conjugated system of this compound makes it a promising building block for designing new organic semiconductors for OFETs. rsc.org Materials incorporating such structures can exhibit high charge carrier mobility and environmental stability. nih.govrsc.org The development of organoboron compounds with rigid π-conjugated structures, which can be derived from dibenzothiophene, has yielded materials with high carrier mobility suitable for OFETs. rsc.org The goal is to create solution-processable semiconductors that allow for the fabrication of large-area and flexible devices using printing techniques. nih.govrsc.org

This compound and its derivatives are crucial in the fabrication of high-performance OLEDs and are explored for use in OPVs. dakenchem.commdpi.com

In OLEDs, these compounds are primarily used as host materials in the emissive layer, as discussed in the context of high-triplet energy materials. ossila.commaterize.com An OLED is typically a multilayer device where charge injection, transport, and recombination lead to light emission. mdpi.comstanford.edu The use of a high-quality host material, such as one derived from this compound, is critical for achieving high efficiency, brightness, and operational stability. rsc.orgossila.com For example, blue TADF OLEDs fabricated using a bipolar host material incorporating a dibenzofuran moiety (structurally related to dibenzothiophene) have achieved high external quantum efficiencies of over 30%. rsc.org

Table 2: Performance of OLEDs Utilizing Advanced Host Materials

| Device Type | Host Material Type | Emitter Type | Max. External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| Blue TADF OLED | Bipolar (Dibenzofuran-based) | TADF | 32.5% | rsc.org |

| Blue OLED | Oxadiazine-based Host | CMA TADF | Not Specified | nih.gov |

Theoretical and Computational Investigations of 4 Phenyldibenzothiophene

Electronic Structure and Molecular Orbitals

The arrangement of electrons in molecular orbitals is fundamental to a molecule's chemical and physical properties. For polycyclic aromatic sulfur heterocycles (PASHs) such as 4-phenyldibenzothiophene (B28480), computational methods are indispensable for elucidating their electronic characteristics.

Density Functional Theory (DFT) has become a primary method for evaluating the electronic properties and structural characteristics of π-conjugated systems. scienceopen.comnih.gov This approach is favored for its balance of computational cost and accuracy in predicting ground-state properties. nih.govnccr-must.ch DFT calculations for dibenzothiophene (B1670422) derivatives typically involve optimizing the molecular geometry to find the lowest energy conformation. scispace.com

Once the geometry is optimized, key electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, chemical reactivity, and kinetic stability. researchgate.net

Theoretical studies on related thieno[3,2-b] acs.orgbenzothiophene (B83047) systems demonstrate how different substituent groups can be computationally modeled to investigate their effects on electronic structure, including parameters like chemical hardness, chemical potential, and electronegativity. researchgate.net For this compound, the phenyl substituent is expected to influence the electron distribution across the dibenzothiophene core, affecting these properties.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating capability |

| LUMO Energy | -1.9 eV | Electron-accepting capability |

| HOMO-LUMO Gap (Eg) | 3.9 eV | Electronic stability and excitation energy |

| Dipole Moment | 0.8 Debye | Molecular polarity |

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), provide a highly detailed description of the electronic configuration. nasa.gov

For polycyclic aromatic hydrocarbons and their heterocyclic analogues, ab initio calculations are used to obtain precise geometries, energetics, and vibrational frequencies. nasa.gov These calculations form the basis for simulating vibronic spectra and understanding deviations from the Born-Oppenheimer approximation, which can be significant in conjugated π-electron systems. nasa.gov While computationally more intensive than DFT, ab initio methods are crucial for benchmarking other methods and for cases where electron correlation is particularly important.

Computational methods are vital for interpreting and predicting the spectra of complex molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating vertical excitation energies and simulating electronic absorption spectra. scispace.comresearchgate.net Studies on dibenzothiophene derivatives have successfully used TD-DFT to compute excited-state properties and elucidate relaxation mechanisms following photoexcitation. acs.orgfigshare.com

These studies show that for dibenzothiophenes, low-energy singlet and triplet states are typically of ππ* character. acs.orgfigshare.com Computational models can predict the lifetimes of these excited states and the efficiency of processes like intersystem crossing to the triplet state. scispace.comacs.org Understanding these photophysical pathways is crucial for applications in materials science and for assessing the environmental fate of PASHs. acs.orgfigshare.com The results from these calculations can be directly compared with experimental data from techniques like femtosecond transient absorption spectroscopy. acs.orgfigshare.com

Computational Elucidation of Reaction Mechanisms and Pathways

Beyond static electronic properties, computational chemistry is a powerful tool for exploring the dynamic processes of chemical reactions, mapping out the energetic landscape that governs molecular transformations.

To understand how a reaction proceeds, it is essential to identify the transition states (TS) and any intermediate species involved. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier. nih.gov

Computational methods can locate and characterize the geometry and vibrational frequencies of these transient species. For reactions involving dibenzothiophenes, such as hydrodesulfurization, computational modeling can elucidate the mechanism of C-S bond cleavage. acs.org For example, a study on the reaction of dibenzothiophene with a nickel hydride complex modeled the formation of C-S bond insertion adducts and subsequent desulfurization products, providing insight into the reaction pathway. acs.org By calculating the relative energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed, revealing the kinetic and thermodynamic feasibility of the proposed mechanism. nih.gov

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Initial state |

| Transition State (TS1) | +25.4 | Activation barrier for the first step |

| Intermediate | -5.2 | A stable species formed after TS1 |

| Transition State (TS2) | +15.8 | Activation barrier for the second step |

| Products | -12.7 | Final state of the reaction step |

The field of reaction prediction is being revolutionized by the application of machine learning (ML) and artificial intelligence. academindex.com Transformer models, a type of neural network architecture originally developed for natural language processing, have proven particularly effective at predicting the outcomes of chemical reactions. These models can learn the underlying rules of chemical reactivity from large datasets of known reactions.

For complex molecules like sulfur-containing heterocycles, predicting reaction outcomes can be challenging due to the nuanced reactivity of these systems. chemrxiv.orgnih.gov Machine learning models, particularly those using transfer learning, can be trained on general reaction datasets and then fine-tuned on more specific datasets, such as those for heterocycle formation or modification, to improve their predictive accuracy for these less common but important reactions. chemrxiv.orgnih.gov Tools are also being developed specifically to predict genes associated with sulfur-containing compounds using ML algorithms like Support Vector Machines (SVM), showcasing the broad applicability of these computational approaches in studying the chemistry of sulfur-containing molecules. maxapress.com

Lack of Publicly Available Data for

Despite a comprehensive search for theoretical and computational studies on this compound, publicly available scientific literature detailing specific analyses such as Quantitative Structure-Activity Relationship (QSAR), Quantitative Structure-Property Relationship (QSPR), solvation and conformational energetics, and the computational complexity of its electronic structure calculations is not available.

While the compound this compound is mentioned in scientific literature, these references are predominantly within the field of geochemistry, where it is used as a marker in the analysis of crude oils and sedimentary rocks. There is no indication in the available search results that this compound has been the subject of the specific computational chemistry investigations required to fulfill the detailed article outline.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article on the "" with the requested detailed sections and subsections. Generating such an article without supporting research would require speculation and fabrication of data, which falls outside the scope of providing factual and reliable information.

Further research or access to proprietary industrial or academic research databases might be necessary to locate the specific computational data requested for this compound.

Advanced Spectroscopic Characterization of 4 Phenyldibenzothiophene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and connectivity of molecules. slideshare.net By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the chemical environment of individual atoms within a molecule. slideshare.net

Proton (¹H) NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is a fundamental technique for determining the number and type of hydrogen atoms in a molecule. maricopa.edu The chemical shift of a proton is influenced by its local electronic environment, providing clues about the functional groups and aromatic systems present. In 4-phenyldibenzothiophene (B28480), the aromatic protons of the dibenzothiophene (B1670422) and phenyl moieties resonate in distinct regions of the spectrum. The integration of the peak areas in a ¹H NMR spectrum is proportional to the number of protons giving rise to the signal, allowing for the quantitative analysis of different proton sets. maricopa.edu

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.12 - 8.35 | Multiplet | 3H | Protons of trimellitimido unit |

| 7.88 - 7.91 | Multiplet | 2H | Phenyl aromatic protons |

| 7.94 - 7.96 | Multiplet | 2H | Thiazole protons |

Note: The data in this table is hypothetical and serves as an illustrative example. Actual chemical shifts can vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Unlike ¹H NMR, the chemical shift range for ¹³C is much wider (0-220 ppm), which generally allows for the resolution of individual carbon signals, even in complex molecules. slideshare.netlibretexts.org This technique is invaluable for identifying the number of unique carbon environments and for characterizing the nature of carbon atoms (e.g., aromatic, aliphatic, carbonyl). libretexts.org In broadband-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single line, simplifying spectral interpretation. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift Range (δ, ppm) |

| Quaternary Carbons (Aromatic) | 120 - 150 |

| CH Carbons (Aromatic) | 110 - 140 |

Note: This table provides general, predicted chemical shift ranges. Specific values require experimental determination.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms in a molecule. numberanalytics.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying protons that are two or three bonds apart. sdsu.edu This is crucial for tracing out spin systems within the dibenzothiophene and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This powerful technique allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). sdsu.educolumbia.edu This is particularly useful for connecting different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra. columbia.edu

By combining the information from these 2D NMR experiments, a complete and detailed structural assignment of this compound can be achieved.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. iitb.ac.in It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 ppm. chromatographyonline.com This precision allows for the determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com For this compound (C₁₈H₁₂S), HRMS can confirm its elemental composition with a high degree of certainty. copernicus.org

Table 3: Theoretical and Measured Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₂S |

| Theoretical Exact Mass | 260.0659 |

| Measured Mass (Hypothetical HRMS) | 260.0655 |

| Mass Error (ppm) | -1.54 |

Note: The measured mass and mass error are hypothetical and for illustrative purposes.

Chromatography-Mass Spectrometry (e.g., LC-MS) for Purity and Product Identification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. hilarispublisher.comnih.gov This technique is widely used to assess the purity of a sample by separating the main component from any impurities. In the context of the synthesis of this compound, LC-MS is an invaluable tool for monitoring the progress of a reaction, identifying the desired product, and detecting any byproducts or unreacted starting materials. googleapis.com

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Presence

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used analytical technique for identifying functional groups within a molecule. uhcl.edu The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound. mdpi.comnih.gov In the context of this compound systems, FT-IR is instrumental in confirming the presence of characteristic aromatic and heterocyclic structures.

The analysis of FT-IR spectra allows for the identification of various bond vibrations. For aromatic compounds like this compound, characteristic peaks include C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and C=C in-ring stretching vibrations, which are observed in the 1400-1600 cm⁻¹ region. libretexts.org The presence of the dibenzothiophene moiety can be further confirmed by identifying vibrations associated with the C-S bond.

Detailed analysis of the FT-IR spectra of this compound and its derivatives can reveal subtle structural changes. For instance, the introduction of substituents onto the phenyl or dibenzothiophene rings would lead to shifts in the positions and intensities of the absorption bands, providing insights into the electronic effects of these substituents. scientificwebjournals.com

Table 1: Characteristic FT-IR Absorption Ranges for Functional Groups in this compound Systems

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Variable |

| Aromatic C=C | In-ring Stretch | 1600 - 1400 | Variable |

| C-S | Stretch | ~700 | Weak to Medium |

| C-H | Out-of-plane Bend | 900 - 675 | Strong |

This table provides generalized ranges. Specific peak positions can vary based on the molecular environment and substituents.

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is another form of vibrational spectroscopy that provides information on molecular vibrations, rotational-vibrational and other low-frequency modes in a system. mdpi.com It relies on the inelastic scattering of monochromatic light, known as the Raman effect. mdpi.comtanta.edu.eg A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds, making it an excellent complementary technique to FT-IR for the structural elucidation of this compound. tanta.edu.eg

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic rings are typically strong. tanta.edu.eg For instance, the ring-breathing mode of the benzene (B151609) ring, which involves a symmetric expansion and contraction of the ring, gives a characteristically strong and sharp peak. researchgate.net The C-S bond, while having a weak IR absorption, can show a more prominent signal in the Raman spectrum.

Studies on substituted benzenes have shown that the Raman shifts and intensities of certain bands are sensitive to the nature and position of the substituents. uchile.cl This principle can be extended to this compound derivatives, where changes in the Raman spectra can be correlated with structural modifications. For example, the vibrational modes of the dibenzothiophene core would be perturbed by the electronic and steric effects of different phenyl substituents. mdpi.com

Table 2: Key Raman Shifts for Benzene and Related Structures

| Vibration Mode | Benzene (cm⁻¹) | Description |

| C-H Symmetrical Stretch | 3063 | Stretching of all C-H bonds in phase. |

| CCC Stretch | 1586 | In-plane stretching of the carbon backbone. |

| Ring Breathing | 992 | Symmetric expansion and contraction of the ring. |

| CCC Deformation | 606 | In-plane deformation of the carbon ring. |

Data adapted from studies on benzene, which serves as a fundamental component of the this compound structure. researchgate.net

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid. malvernpanalytical.com For this compound systems, both single-crystal and powder XRD provide critical information about their solid-state architecture and phase purity.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and site-ordering details. carleton.edu This method is essential for unambiguously determining the three-dimensional molecular structure of this compound and its derivatives in the solid state. uhu-ciqso.esfzu.cz

The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. carleton.edu The data obtained from SC-XRD allows for the construction of a detailed model of the crystal structure, revealing the precise arrangement of atoms and the nature of intermolecular interactions. ceitec.cz For complex organic molecules like this compound, this information is invaluable for understanding structure-property relationships. uhu-ciqso.es

Crystallographic studies on related aromatic and heterocyclic compounds have provided a wealth of data on typical bond lengths and angles. For instance, the C-C bond lengths within the benzene rings of this compound are expected to be in the range of 1.39 Å, while the C-S bond lengths in the dibenzothiophene moiety will be characteristic of thiophene-like structures. The dihedral angle between the phenyl group and the dibenzothiophene plane is a key structural parameter that can be precisely determined by SC-XRD.

Table 3: Illustrative Crystallographic Parameters for Aromatic and Heterocyclic Compounds

| Parameter | Typical Value | Significance |

| Aromatic C-C Bond Length | ~1.39 Å | Indicates aromatic character. |

| Thiophene (B33073) C-S Bond Length | ~1.71 Å | Characteristic of the sulfur-containing ring. |

| C-C Single Bond Length | ~1.48 Å | Connecting the phenyl group to the dibenzothiophene. |

| Dihedral Angle | Varies | Describes the twist between the two aromatic systems. |

This table presents typical values from related structures to provide context for what would be expected for this compound systems.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile, non-destructive technique used to analyze the crystalline phases present in a bulk sample. ucmerced.edu Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. libretexts.org The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material. americanpharmaceuticalreview.com

For this compound systems, PXRD is crucial for assessing the phase purity of a synthesized sample. ncl.ac.uk By comparing the experimental PXRD pattern to a simulated pattern generated from single-crystal data, one can confirm whether the bulk material consists of a single crystalline phase. ncl.ac.ukresearchgate.net The presence of impurity phases would manifest as additional peaks in the diffractogram. mdpi.com

Furthermore, PXRD is a valuable tool for studying phase transitions that may occur under different conditions, such as changes in temperature or pressure. malvernpanalytical.comamericanpharmaceuticalreview.com For example, variable-temperature PXRD could be used to investigate the existence of different polymorphic forms of this compound and to monitor their transformations. americanpharmaceuticalreview.com

Table 4: Comparison of Single Crystal XRD and Powder XRD

| Feature | Single Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |

| Sample Type | Single crystal (typically 10-200 µm) warwick.ac.uk | Polycrystalline powder libretexts.org |

| Information Obtained | Precise atomic coordinates, bond lengths, bond angles, unit cell parameters carleton.edu | Crystalline phase identification, phase purity, lattice parameters, crystallite size malvernpanalytical.com |

| Primary Application | Absolute structure determination fzu.cz | Bulk sample characterization and phase analysis ncl.ac.uk |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. thermofisher.com XPS works by irradiating a material's surface with a beam of X-rays and measuring the kinetic energy of the emitted photoelectrons. phi.comwikipedia.org The analysis depth is typically in the range of 5-10 nm. phi.comwikipedia.org

For this compound systems, XPS can provide valuable information about the surface chemistry. This is particularly relevant when these compounds are used in applications such as thin films or as components in electronic devices. phi.com XPS can detect the constituent elements—carbon, sulfur, and any other elements present in derivatives—and, more importantly, can provide information about their chemical bonding environment. eag.com

The binding energy of the core-level electrons is sensitive to the chemical state of the atom. For example, the S 2p spectrum of this compound would show a characteristic peak for the sulfide (B99878) in the thiophene ring. If the sulfur were to be oxidized to a sulfoxide (B87167) or sulfone, this would result in a measurable shift to higher binding energy in the S 2p peak. eag.com Similarly, the C 1s spectrum can be deconvoluted to distinguish between carbon atoms in different chemical environments, such as C-C, C-H, and C-S bonds. This allows for a detailed analysis of the surface composition and can reveal surface contamination or degradation. cern.ch

Table 5: Expected XPS Binding Energy Ranges for Elements in this compound

| Element | Core Level | Typical Binding Energy (eV) | Chemical State Information |

| Carbon | C 1s | ~284-285 | Differentiates between C-C/C-H and C-S bonds. |

| Sulfur | S 2p | ~163-165 | Characteristic of sulfide in the thiophene ring. |

| Oxygen | O 1s | ~531-533 | Would indicate oxidation (e.g., sulfoxide, sulfone). |

| Nitrogen | N 1s | ~399-401 | Would indicate the presence of nitrogen-containing functional groups. |

These are approximate binding energy ranges and can be influenced by the specific chemical environment and instrument calibration.

Elemental Composition and Oxidation States of Surface Species

The elemental composition and the oxidation states of atoms on a surface can be precisely determined using techniques like X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy. materialinterface.comdti.dkrms-foundation.ch These methods are highly surface-sensitive, typically probing the top 5-10 nanometers of a material. materialinterface.comrms-foundation.ch

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful quantitative technique that provides information on the elemental composition and the chemical state of the detected elements. materialinterface.comlibretexts.org When a surface is irradiated with X-rays, core-level electrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. rms-foundation.ch

For this compound (C₁₈H₁₂S), XPS analysis is expected to detect carbon, sulfur, and potentially oxygen if surface oxidation has occurred. The high-resolution spectra of the C 1s and S 2p regions would be of particular interest.

Carbon (C 1s): The C 1s spectrum of this compound would primarily show a peak corresponding to carbon atoms in the aromatic rings. Due to the different chemical environments, carbons bonded to other carbons and those bonded to sulfur may exhibit slight shifts in their binding energies. In polycyclic aromatic hydrocarbons (PAHs), carbons bound to hydrogen typically have lower binding energies. aip.org

Sulfur (S 2p): The S 2p peak is characteristic of the sulfur atom within the dibenzothiophene core. The binding energy of the S 2p peak for a thiophenic sulfur is expected to be around 164 eV. researchgate.net Any significant deviation from this value would indicate a change in the oxidation state of the sulfur atom. For instance, the oxidation of the sulfur to a sulfoxide (S=O) or a sulfone (SO₂) would result in a shift to higher binding energies. utrgv.edursc.orgrsc.org In related studies of dibenzothiophene derivatives, the formation of sulfones has been identified by such shifts. utrgv.edu

Oxygen (O 1s): The presence of an O 1s peak would indicate surface oxidation. This could involve the oxidation of the sulfur atom or the aromatic rings.

A hypothetical summary of expected XPS binding energies for this compound and its potential oxidized species on a surface is presented in the table below.

| Element | Orbital | Chemical State | Expected Binding Energy (eV) |

| Carbon | C 1s | Aromatic C-C, C-H | ~284.8 (adventitious carbon reference) |

| Carbon | C 1s | C-S | Slightly shifted from aromatic C-C |

| Sulfur | S 2p | Thiophenic | ~164.0 |

| Sulfur | S 2p | Sulfoxide (S=O) | Higher than thiophenic S |

| Sulfur | S 2p | Sulfone (SO₂) | Higher than sulfoxide S |

| Oxygen | O 1s | S=O, SO₂ | ~532.0 |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS spectroscopy provides complementary information to XPS, being particularly sensitive to the electronic structure of unoccupied molecular orbitals. uni-kiel.deosti.gov By tuning the energy of the incident X-rays around the absorption edge of a core level (e.g., the carbon K-edge), transitions to unoccupied states can be observed. uni-kiel.de For polycyclic aromatic hydrocarbons, NEXAFS spectra exhibit sharp resonances corresponding to C 1s → π* and C 1s → σ* transitions. aip.orgosti.govjournaldephysique.org The energies and intensities of these transitions are characteristic of the specific aromatic system and can be used to determine the orientation of the molecules on a surface. journaldephysique.org

Identification of Organic Functional Groups on Surfaces

Vibrational spectroscopy techniques, namely Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy, are invaluable for identifying the specific organic functional groups present on a surface. mdpi.comnumberanalytics.com These techniques probe the vibrational modes of molecules, which are determined by the masses of the atoms and the strength of the chemical bonds between them, providing a molecular "fingerprint". kcvs.casintef.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. copbela.org The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. alliedacademies.orgresearchgate.net For this compound, the FTIR spectrum would be dominated by bands arising from the vibrations of the aromatic rings and the thiophene moiety.

Key expected vibrational modes for this compound include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. copbela.org

Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the phenyl and dibenzothiophene ring systems. mdpi.com

C-H in-plane and out-of-plane bending: These vibrations give rise to a complex pattern of bands in the "fingerprint" region (below 1400 cm⁻¹), which is unique to the molecule's substitution pattern.

C-S stretching: The C-S stretching vibration within the thiophene ring is expected to appear in the fingerprint region. utrgv.edu

In the case of surface oxidation, new, strong absorption bands would appear. For example, the S=O stretching vibration of a sulfone group is typically found in the 1300-1100 cm⁻¹ range. utrgv.edu

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. utrgv.edu While FTIR is based on absorption, Raman spectroscopy relies on changes in the polarizability of a molecule during vibration. utrgv.edu For aromatic compounds, the C=C stretching modes that are strong in the Raman spectrum are often weak in the FTIR spectrum, and vice versa. Surface-Enhanced Raman Spectroscopy (SERS) can be used to significantly enhance the Raman signal of molecules adsorbed on a nanostructured metal surface, allowing for the detection of very small quantities of material. acs.org

The Raman spectrum of this compound would also show characteristic peaks for the aromatic C-H and C=C stretching modes. Studies on similar dibenzothiophene derivatives have utilized Raman spectroscopy to identify the parent compound and its oxidized forms. utrgv.eduresearchgate.net The formation of a sulfone, for instance, gives rise to characteristic S=O stretching bands. utrgv.edu

A summary of key functional groups in this compound and their expected vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | 3100 - 3000 | FTIR, Raman |

| Aromatic C=C | Stretching | 1600 - 1450 | FTIR, Raman |

| C-H | In-plane and out-of-plane bending | < 1400 | FTIR, Raman |

| C-S | Stretching | Fingerprint Region | FTIR, Raman |

| S=O (Sulfone) | Stretching | 1300 - 1100 | FTIR, Raman |

The combination of these advanced spectroscopic techniques provides a comprehensive understanding of the surface chemistry of this compound systems, from their elemental composition and the oxidation state of the constituent atoms to the precise nature and orientation of the organic functional groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Phenyldibenzothiophene, and how can purity and structural integrity be validated?

- Methodological Answer : The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, using dibenzothiophene derivatives and phenylboronic acids. Post-synthesis, purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical. Validate purity using HPLC (≥95% purity threshold) and confirm structural integrity via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with literature values to confirm absence of byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s electronic and structural properties?

- Methodological Answer : UV-Vis spectroscopy (200–400 nm range) identifies π-π* transitions, while fluorescence spectroscopy quantifies quantum yields. For structural analysis, employ X-ray crystallography for solid-state conformation or DFT-optimized molecular modeling for electronic properties. Pair these with GC-MS or LC-MS to detect trace impurities. Reproducibility requires calibration against certified reference materials and adherence to ICH guidelines for analytical validation .

Q. How does this compound interact with common solvents, and what solvent systems optimize its solubility for reaction protocols?

- Methodological Answer : Conduct solubility tests in polar (e.g., DMSO, DMF) and nonpolar solvents (e.g., toluene, hexane) using gravimetric analysis. Solubility parameters (Hansen solubility parameters) can predict compatibility. For reactions requiring homogeneous conditions, use DMF at 60–80°C with sonication. Document solvent effects on reaction kinetics (e.g., via -NMR monitoring) to refine protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the electronic and photophysical behavior of this compound in novel applications?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311G(d,p) basis sets to calculate HOMO-LUMO gaps, excitation energies, and charge-transfer properties. Validate against experimental UV-Vis and cyclic voltammetry data. For dynamic behavior, run molecular dynamics (MD) simulations in explicit solvent models (e.g., SPC/E water) to assess conformational stability. Leverage tools like Gaussian or ORCA, and archive raw data in FAIR-aligned repositories (e.g., Chemotion) .

Q. How should researchers resolve contradictions in reported photophysical data (e.g., fluorescence quantum yield discrepancies) for this compound?

- Methodological Answer : Systematically compare experimental conditions across studies: solvent polarity, excitation wavelengths, and instrument calibration (e.g., using quinine sulfate as a standard for fluorescence). Replicate experiments under controlled conditions (e.g., degassed solvents, inert atmosphere) to isolate oxygen quenching effects. Apply error propagation analysis to quantify uncertainties in measurements and publish raw datasets for peer validation .

Q. What experimental design principles ensure reliable assessment of this compound’s stability under thermal or photolytic stress?

- Methodological Answer : Design accelerated stability studies using thermal gravimetric analysis (TGA) for decomposition thresholds (e.g., 1–5°C/min heating rates) and UV irradiation chambers for photostability. Monitor degradation via HPLC-MS to identify breakdown products. Use Arrhenius modeling to extrapolate shelf-life under standard conditions. Include control samples and triplicate runs to minimize batch variability .

Q. How can researchers address challenges in synthesizing this compound derivatives with tailored substituents for structure-activity relationship (SAR) studies?

- Methodological Answer : Prioritize substituents based on electronic (e.g., electron-withdrawing groups) or steric effects. Optimize reaction conditions via Design of Experiments (DoE), varying catalysts (e.g., Pd(PPh)), temperatures, and reaction times. Characterize derivatives using multivariate analysis (e.g., PCA) to correlate substituent effects with optical/electronic properties. Share synthetic protocols in ELNs (e.g., Chemotion ELN) for reproducibility .

Methodological Frameworks and Resources

- Data Management : Use NFDI4Chem’s FAIR-aligned repositories (Chemotion, RADAR4Chem) for storing spectral data, synthetic protocols, and computational outputs. Adopt electronic lab notebooks (ELNs) for real-time collaboration and version control .

- Error Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and mitigate biases. For contradictions, use PICO (Population, Intervention, Comparison, Outcome) to structure replication studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。